molecular formula C19H17N5O B12600386 N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide CAS No. 878274-83-0

N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide

Cat. No.: B12600386
CAS No.: 878274-83-0
M. Wt: 331.4 g/mol
InChI Key: ORNSFUQKNZCBMJ-UHFFFAOYSA-N
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Description

N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide is a chemical compound that belongs to the family of phenanthroline derivatives. These compounds are known for their complexation abilities with metal ions, making them valuable in various scientific and industrial applications. The unique structure of this compound allows it to form stable complexes with a variety of metal ions, which can be utilized in fields such as catalysis, material science, and medicinal chemistry.

Preparation Methods

The synthesis of N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide typically involves the reaction of 1,10-phenanthroline with pyrazine derivatives under specific conditions. One common synthetic route includes the following steps:

    Formation of the Pyrazino[2,3-f][1,10]phenanthroline Core: This step involves the cyclization of 1,10-phenanthroline with a pyrazine derivative in the presence of a suitable catalyst.

    Introduction of the Butyl Group: The butyl group is introduced through a nucleophilic substitution reaction, where a butyl halide reacts with the pyrazino[2,3-f][1,10]phenanthroline core.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an amide-forming reagent to introduce the carboxamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with metal ions

    Biology: In biological research, the compound can be used to study metal ion interactions with biomolecules, providing insights into metalloprotein functions and metal ion transport mechanisms.

    Medicine: The compound’s ability to form stable metal complexes makes it a potential candidate for developing metal-based drugs, such as anticancer agents and antimicrobial compounds.

    Industry: In industrial applications, the compound can be used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.

Mechanism of Action

The mechanism of action of N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide involves its ability to chelate metal ions through its nitrogen and oxygen atoms. This chelation process stabilizes the metal ion and can alter its reactivity and properties. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used. For example, in medicinal applications, the compound may target metal-dependent enzymes or proteins, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide can be compared with other phenanthroline derivatives, such as:

    1,10-Phenanthroline: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.

    2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups that enhance its solubility and binding properties.

    4,7-Diphenyl-1,10-phenanthroline: A derivative with phenyl groups that increase its hydrophobicity and potential for π-π interactions.

The uniqueness of this compound lies in its butyl and carboxamide groups, which provide additional functionalization options and influence its chemical reactivity and binding properties.

Properties

CAS No.

878274-83-0

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

N-butylpyrazino[2,3-f][1,10]phenanthroline-3-carboxamide

InChI

InChI=1S/C19H17N5O/c1-2-3-8-22-19(25)14-11-23-17-12-6-4-9-20-15(12)16-13(18(17)24-14)7-5-10-21-16/h4-7,9-11H,2-3,8H2,1H3,(H,22,25)

InChI Key

ORNSFUQKNZCBMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CN=C2C3=C(C4=C(C2=N1)C=CC=N4)N=CC=C3

Origin of Product

United States

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